An In-Depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzaldehyde: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzaldehyde: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS No. 188815-30-7), a key fluorinated building block in modern organic synthesis. The unique substitution pattern of a fluorine atom and a trifluoromethyl group on the aromatic ring imparts distinct physicochemical properties and heightened reactivity, making it a valuable intermediate for researchers in the pharmaceutical, agrochemical, and materials science sectors. This document delves into the core chemical properties, spectroscopic characteristics, plausible synthetic routes, and key applications of this versatile compound, offering field-proven insights for laboratory and drug development professionals.
Introduction: The Strategic Role of Fluorine in Molecular Design
The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3) and fluorine substituents are particularly prized for their ability to modulate a molecule's pharmacokinetic and pharmacodynamic profile. The -CF3 group, with its high electronegativity and lipophilicity, can enhance metabolic stability, improve membrane permeability, and increase binding affinity.[1] When combined with a fluorine atom, as in 3-Fluoro-5-(trifluoromethyl)benzaldehyde, these effects are further nuanced, creating a unique electronic environment on the benzaldehyde scaffold.
This guide serves as a technical resource for scientists, providing a detailed examination of the properties and utility of this specific reagent. The narrative balances established data with causal explanations for its reactivity and experimental utility, ensuring a trustworthy and authoritative foundation for its use in research and development.
Physicochemical and Spectroscopic Properties
3-Fluoro-5-(trifluoromethyl)benzaldehyde is a colorless to almost colorless clear liquid under standard conditions.[2] Its structural and physical properties are summarized below, providing a foundational dataset for experimental design.
Core Chemical and Physical Data
A compilation of essential identifying and physical data is presented in Table 1. This data is critical for reaction planning, safety assessments, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 188815-30-7 | [2][3] |
| Molecular Formula | C₈H₄F₄O | [2][3] |
| Molecular Weight | 192.11 g/mol | [2][3] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Purity | ≥ 97-98% (GC) | [3] |
| Boiling Point | 175 °C (lit.) | [2][3] |
| Density | 1.376 - 1.41 g/mL at 25 °C (lit.) | [2][3] |
| Refractive Index (n20/D) | 1.45 (lit.) | [2][3] |
| Flash Point | 70.6 °C - 71 °C (159.1 °F) (closed cup) | [3] |
| InChIKey | UZZYXZWSOWQPIS-UHFFFAOYSA-N | [2] |
| SMILES | O=Cc1cc(F)cc(C(F)(F)F)c1 | [3] |
Spectroscopic Profile: A Structural Fingerprint
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and diagnostic. The aldehydic proton (CHO) should appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.9-10.2 ppm. The three aromatic protons will appear as complex multiplets, influenced by H-H and H-F coupling.
-
¹³C NMR Spectroscopy: The carbon spectrum will be characterized by the carbonyl carbon resonance (C=O) around δ 190-193 ppm. The aromatic carbons will show distinct signals, with the carbons directly bonded to fluorine and the trifluoromethyl group exhibiting characteristic splitting patterns (C-F coupling).
-
¹⁹F NMR Spectroscopy: ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to its wide chemical shift range and high sensitivity.[4] The spectrum of 3-Fluoro-5-(trifluoromethyl)benzaldehyde would show two distinct signals: one for the aromatic fluorine and another for the -CF3 group. The -CF3 group typically appears as a singlet around δ -60 to -65 ppm relative to CFCl₃. The aromatic fluorine will appear at a different chemical shift, likely showing coupling to the nearby aromatic protons.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. A strong, sharp absorption band characteristic of the aldehyde C=O stretch is expected around 1700-1720 cm⁻¹. C-F stretching vibrations for the trifluoromethyl group and the aromatic fluorine will appear in the fingerprint region, typically between 1100-1400 cm⁻¹. Aromatic C-H stretching will be observed just above 3000 cm⁻¹. The NIST WebBook provides access to the gas-phase IR spectrum for this compound.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a prominent molecular ion peak (M⁺) at m/z 192. Key fragmentation patterns would likely involve the loss of the aldehydic proton (M-1), the formyl group (M-29), and potentially the trifluoromethyl group (M-69).
Synthesis and Reactivity
Plausible Synthetic Pathway: Oxidation of Benzyl Alcohol
A common and efficient method for the synthesis of aromatic aldehydes is the oxidation of the corresponding benzyl alcohol. For 3-Fluoro-5-(trifluoromethyl)benzaldehyde, the precursor would be (3-Fluoro-5-(trifluoromethyl)phenyl)methanol. A highly effective and mild oxidation protocol involves the use of a nitroxyl radical catalyst, such as TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy), in the presence of a stoichiometric oxidant like sodium hypochlorite (NaOCl).[5][6]
Caption: Plausible TEMPO-catalyzed oxidation workflow.
Exemplary Experimental Protocol (Adapted from a general procedure[5]):
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-10 °C), add (3-Fluoro-5-(trifluoromethyl)phenyl)methanol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and cyanuric acid (0.1 eq) in ethyl acetate.
-
Catalyst Addition: Add TEMPO (0.03 eq) to the stirring mixture.
-
Oxidant Addition: Slowly add a 12% aqueous solution of sodium hypochlorite (NaOCl, 1.2 eq) to the reaction mixture, maintaining the temperature between 0-10 °C.
-
Reaction Monitoring: Stir the mixture vigorously for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the final product.
Causality Behind Choices:
-
TEMPO/NaOCl System: This system is chosen for its high selectivity in oxidizing primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.
-
Biphasic System & K₂CO₃: The use of ethyl acetate and aqueous NaOCl creates a biphasic system. K₂CO₃ maintains a basic pH, which is optimal for the catalytic cycle.
-
Low Temperature: Conducting the reaction at 0-10 °C helps to control the exothermic nature of the oxidation and improves selectivity.
Chemical Reactivity and Electronic Effects
The reactivity of 3-Fluoro-5-(trifluoromethyl)benzaldehyde is dominated by the electrophilic nature of the aldehyde's carbonyl carbon. This electrophilicity is significantly enhanced by the powerful electron-withdrawing inductive effects (-I) of both the fluorine and trifluoromethyl substituents.[7]
The trifluoromethyl group at the meta-position has a Hammett constant (σm) of +0.43, quantifying its strong electron-withdrawing nature.[7] The fluorine atom, also at a meta-position relative to the other substituents, further contributes to this effect. This electronic pull makes the carbonyl carbon highly susceptible to attack by nucleophiles, leading to faster reaction rates and potentially higher yields in reactions such as:
-
Wittig reactions
-
Aldol condensations
-
Reductive aminations
-
Grignard reactions
-
Cyanohydrin formation
This heightened reactivity makes it a more efficient building block compared to unsubstituted benzaldehyde.[7]
Caption: Influence of substituents on carbonyl reactivity.
Applications in Drug Development and Materials Science
The unique properties of 3-Fluoro-5-(trifluoromethyl)benzaldehyde make it a valuable intermediate in several high-value applications.
-
Pharmaceutical Synthesis: This compound serves as a key starting material for constructing complex molecular architectures. The incorporated trifluoromethyl group can enhance the lipophilicity and metabolic stability of a drug candidate, crucial attributes for bioavailability and efficacy.[1] It is particularly useful in the development of novel anti-inflammatory and anti-cancer agents.
-
Agrochemicals: Similar to pharmaceuticals, the fluorinated moieties can improve the potency and environmental persistence of pesticides and herbicides.
-
Materials Science: The thermal stability and chemical resistance imparted by the fluorinated groups make this aldehyde a useful monomer or precursor for high-performance polymers and specialty coatings.[8]
Safety, Handling, and Storage
As a laboratory chemical, 3-Fluoro-5-(trifluoromethyl)benzaldehyde must be handled with appropriate care.
-
Hazards: It is a combustible liquid and can cause skin, eye, and respiratory irritation.[3]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] Keep away from heat, sparks, and open flames.
-
Storage: The compound is air-sensitive.[2] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Recommended storage is in a cool, dark place, with some suppliers suggesting refrigerated temperatures (2-8 °C).[2]
Conclusion
3-Fluoro-5-(trifluoromethyl)benzaldehyde is a strategically important chemical intermediate whose value is derived from the synergistic electronic effects of its fluorine and trifluoromethyl substituents. These groups enhance the electrophilicity of the aldehyde, making it a highly reactive and efficient building block for nucleophilic addition reactions. Its utility in synthesizing advanced pharmaceutical and agrochemical compounds underscores its importance in modern chemical research. This guide has provided a foundational understanding of its properties, plausible synthesis, and applications, equipping researchers with the technical insights needed for its effective and safe utilization in the laboratory.
References
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